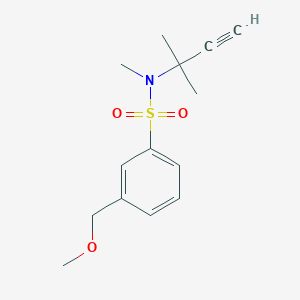
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid, also known as PTAA, is a synthetic compound that has shown potential for various scientific research applications. It is a derivative of the amino acid phenylalanine and contains a thiophene ring, which gives it unique properties.
科学的研究の応用
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has shown potential for various scientific research applications, including drug discovery, materials science, and biochemistry. It has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has also been used as a building block for the synthesis of novel materials, such as dendrimers and polymers, due to its unique chemical properties.
作用機序
The mechanism of action of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is not fully understood, but it is believed to act as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. By inhibiting DPP-4, (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid may increase the levels of incretin hormones and improve glucose homeostasis.
Biochemical and Physiological Effects:
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DPP-4 activity, while in vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models of diabetes. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is that it is relatively easy to synthesize and can be obtained in high yields. It is also stable under a range of conditions and can be stored for extended periods of time. However, one limitation of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is that it has low aqueous solubility, which may limit its use in certain experiments. It is also important to note that (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is a synthetic compound and may not accurately reflect the properties of natural compounds.
将来の方向性
There are several future directions for research on (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid. One area of interest is the development of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid-based materials for biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to fully understand the mechanism of action of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid and its potential as a therapeutic agent.
Conclusion:
In conclusion, (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is a synthetic compound with potential for various scientific research applications. It can be synthesized using a relatively simple method and has been investigated as a potential inhibitor of DPP-4 and a building block for novel materials. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has shown promising results in animal models of diabetes and may have potential as a treatment for inflammatory diseases. Further research is needed to fully understand the properties and potential applications of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid.
合成法
The synthesis of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid involves the reaction of phenylalanine with thiophene-3-carboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The reaction yields (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid as a white solid that is soluble in organic solvents.
特性
IUPAC Name |
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-13(7-6-11-8-9-20-10-11)16-14(15(18)19)12-4-2-1-3-5-12/h1-5,8-10,14H,6-7H2,(H,16,17)(H,18,19)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSWUCEOYYYGC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)


![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
